N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide
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Overview
Description
N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide: is an organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a bromophenyl group, a methyl group, and a benzoxepine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide typically involves the condensation of 4-bromophenylamine with 7-methyl-1-benzoxepine-4-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method includes the use of ultrasonic irradiation in the presence of a solid acid catalyst, which provides a green and high-yielding process .
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting the growth of cancer cells and bacteria .
Comparison with Similar Compounds
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
- 4-(3-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide
Uniqueness: N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide is unique due to its benzoxepine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H14BrNO2 |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-7-methyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C18H14BrNO2/c1-12-2-7-17-14(10-12)11-13(8-9-22-17)18(21)20-16-5-3-15(19)4-6-16/h2-11H,1H3,(H,20,21) |
InChI Key |
QYPHKVMMEGFNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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